molecular formula C14H12Cl2O B8633093 1,2-Bis(P-chlorophenyl) ethanol CAS No. 56960-97-5

1,2-Bis(P-chlorophenyl) ethanol

Cat. No.: B8633093
CAS No.: 56960-97-5
M. Wt: 267.1 g/mol
InChI Key: RGMCATMRVFCULW-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)ethanol (DDOH), also known as 2,2-bis(p-chlorophenyl)ethanol, is a chlorinated aromatic alcohol with the molecular formula C₁₄H₁₂Cl₂O and a molecular weight of 267.15 g/mol . Structurally, it consists of an ethanol backbone where the first carbon is substituted with two para-chlorophenyl groups. This compound is a white to light-yellow crystalline solid with a melting point of 20.2°C and an estimated boiling point of 290°C .

Properties

CAS No.

56960-97-5

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)ethanol

InChI

InChI=1S/C14H12Cl2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2

InChI Key

RGMCATMRVFCULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of DDOH include chlorinated diphenylethane derivatives, pesticides, and metabolic intermediates. Below is a detailed comparison:

Table 1: Key Compounds Compared to DDOH

Compound Name Molecular Formula Structure Key Applications/Metabolic Role Toxicity/Regulatory Status
1,1-Bis(4-chlorophenyl)ethanol (DDOH) C₁₄H₁₂Cl₂O Ethanol with two p-Cl-C₆H₄ groups on C1 DDT metabolite; intermediate in detox Limited toxicity data; less studied
DDT (1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane) C₁₄H₉Cl₅ Ethane with three Cl and two p-Cl-C₆H₄ Historic insecticide Carcinogenic; banned in many countries
Kelthane (1,1-Bis(p-chlorophenyl)-2,2,2-trichloroethanol) C₁₄H₉Cl₅O Ethanol with three Cl and two p-Cl-C₆H₄ Acaricide (mite control) Moderate toxicity; restricted use
DDD (1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane) C₁₄H₁₀Cl₄ Ethane with two Cl and two p-Cl-C₆H₄ DDT metabolite; minor insecticide Carcinogenic; regulated
DDE (1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene) C₁₄H₈Cl₄ Ethylene with two Cl and two p-Cl-C₆H₄ Persistent DDT metabolite Endocrine disruptor; bioaccumulative

Key Findings:

Structural Differences: DDOH lacks chlorine atoms on the ethanol backbone, unlike Kelthane (trichloroethanol) or DDT/DDD (chlorinated ethane) . DDE contains a double bond, increasing environmental persistence compared to DDOH .

Metabolic Pathways: DDT → DDD → DDE → DDOH → DDA (excreted) . Hamsters and mice metabolize DDT to DDOH, but hamsters show lower conversion efficiency to carcinogenic intermediates like DDE .

Toxicity and Bioactivity: DDT and DDD are classified as carcinogens, while DDOH’s toxicity remains understudied . Kelthane’s trichloroethanol group enhances reactivity, making it effective against mites but more toxic than DDOH .

Environmental Impact :

  • DDE and DDT bioaccumulate in fatty tissues, whereas DDOH is more polar and readily excreted as DDA .

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